1H-Imidazol-2-amine, 5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazol-2-amine, 5-(methylthio)- is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 1H-Imidazol-2-amine, 5-(methylthio)- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes involved in cell signaling pathways, such as protein kinases.
Biochemical and Physiological Effects:
Studies have shown that 1H-Imidazol-2-amine, 5-(methylthio)- can have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity, which may help protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Imidazol-2-amine, 5-(methylthio)- in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects in specific contexts.
Zukünftige Richtungen
There are many potential future directions for research on 1H-Imidazol-2-amine, 5-(methylthio)-. For example, further studies could investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, research could explore its potential as an anti-inflammatory agent for the treatment of various inflammatory conditions. Finally, studies could investigate the potential of this compound for other applications, such as in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
In conclusion, 1H-Imidazol-2-amine, 5-(methylthio)- is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmacology have been extensively studied, and it has been found to exhibit anti-cancer and anti-inflammatory activity. While its mechanism of action is not fully understood, further research could uncover new applications for this compound in various fields.
Synthesemethoden
The synthesis of 1H-Imidazol-2-amine, 5-(methylthio)- involves the reaction of 1H-imidazole-2-amine with methylthiol in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1H-Imidazol-2-amine, 5-(methylthio)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with research indicating that it can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
186247-98-3 |
---|---|
Molekularformel |
C4H7N3S |
Molekulargewicht |
129.19 g/mol |
IUPAC-Name |
5-methylsulfanyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) |
InChI-Schlüssel |
QMBXWAIUELXFCM-UHFFFAOYSA-N |
SMILES |
CSC1=CN=C(N1)N |
Kanonische SMILES |
CSC1=CN=C(N1)N |
Synonyme |
1H-Imidazol-2-amine,4-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.